

# Physical and chemical properties of Phenylpropionylglycine.

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## Compound of Interest

Compound Name: Phenylpropionylglycine

Cat. No.: B134870

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## Phenylpropionylglycine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Phenylpropionylglycine**, a significant acylglycine metabolite. The document details its chemical structure, physicochemical characteristics, and biological relevance, with a focus on its role in metabolic pathways and as a biomarker for certain metabolic disorders. Experimental protocols for its synthesis and analysis are also presented, alongside visualizations of its metabolic formation and interaction with cellular signaling pathways.

## Chemical and Physical Properties

**Phenylpropionylglycine**, also known as N-(3-Phenylpropionyl)glycine, is an organic compound classified as an N-acyl-alpha amino acid. Its core structure consists of a glycine amino acid linked to a 3-phenylpropanoic acid moiety via an amide bond.

## Identifiers and Molecular Characteristics

Property	Value	Source
IUPAC Name	2-(3-phenylpropanoylamino)acetic acid	[1]
CAS Number	56613-60-6	[1]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>3</sub>	[1]
Molecular Weight	207.23 g/mol	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)CCC(=O)NC(=O)O</chem>	[2]
InChI	InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)	[1]
InChIKey	YEIQSAXUPKPPBN-UHFFFAOYSA-N	[1]

## Physicochemical Data

The following table summarizes the key physicochemical properties of **Phenylpropionylglycine**. It is important to note that experimental values for melting and boiling points are not readily available in the cited literature.

Property	Value	Source
Physical State	Solid	[1]
Melting Point	Not Available	[2]
Boiling Point	Not Available	[2]
Water Solubility (Predicted)	0.25 g/L	
logP (Predicted)	0.93 - 0.95	
pKa (Strongest Acidic)	4	[2]
pKa (Strongest Basic)	-2.1	[2]
Polar Surface Area	66.4 Å <sup>2</sup>	[2]
Rotatable Bond Count	5	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Physiological Charge	-1	[2]

## Solubility

Experimentally determined solubility data in common laboratory solvents is provided below.

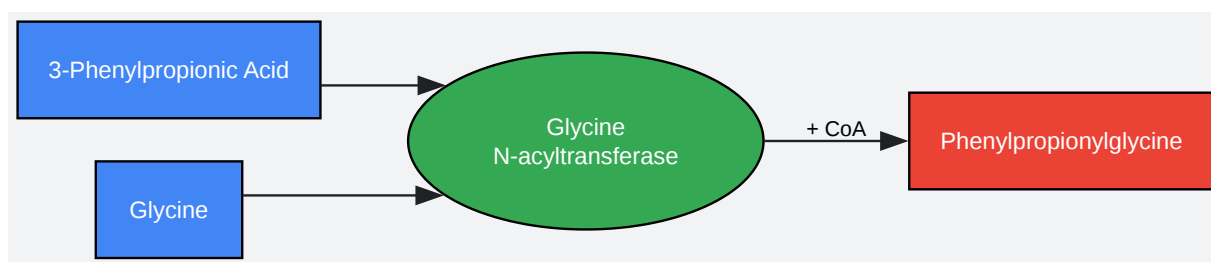
Solvent	Solubility	Source
DMSO	60 mg/mL (289.53 mM)	[3]
DMF	30 mg/mL	Cayman Chemical
Ethanol	30 mg/mL	Cayman Chemical
PBS (pH 7.2)	1 mg/mL	Cayman Chemical

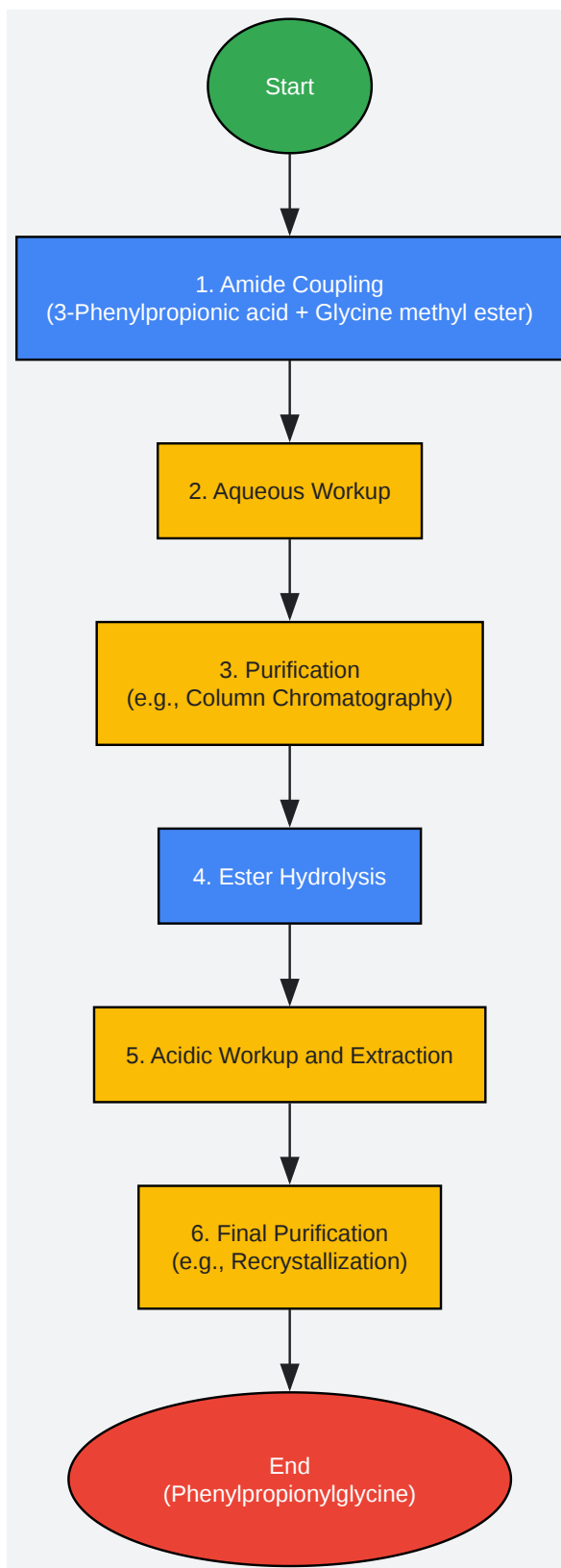
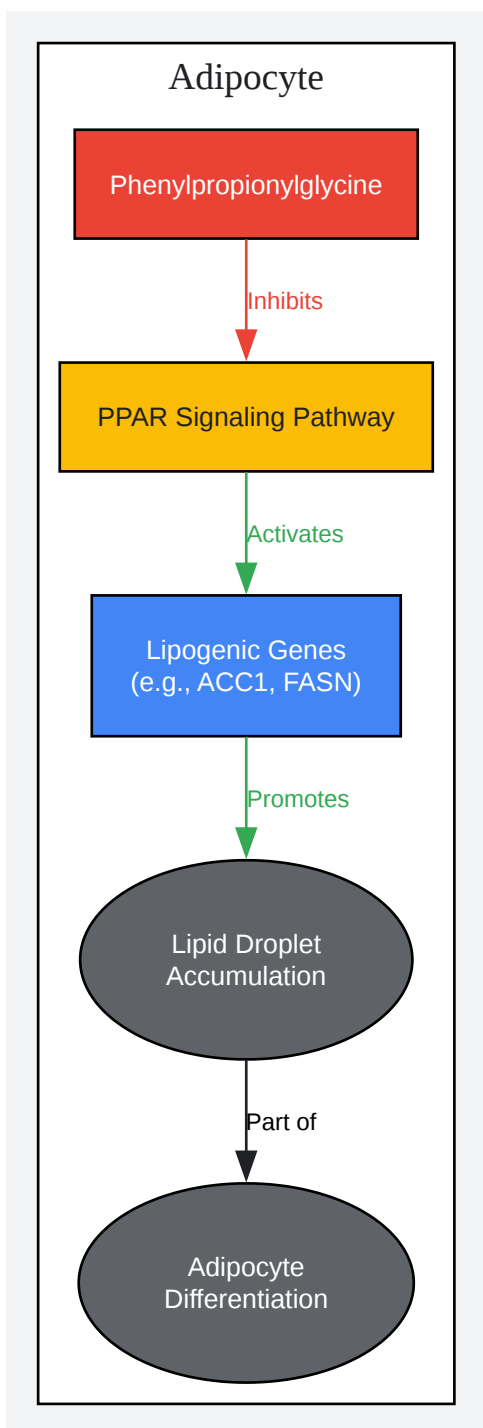
## Biological Significance and Signaling Pathways

**Phenylpropionylglycine** is an acyl glycine, a class of metabolites typically formed from fatty acids.<sup>[2]</sup> Its presence and concentration in biological fluids are of clinical interest.

## Metabolic Formation

In biological systems, **Phenylpropionylglycine** is formed through the conjugation of 3-phenylpropionic acid with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase.<sup>[2]</sup> 3-phenylpropionic acid itself can be a product of anaerobic bacterial metabolism in the gut.<sup>[4]</sup>





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